molecular formula C33H29N3O9 B15018308 2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate

2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B15018308
M. Wt: 611.6 g/mol
InChI Key: RXFDVNHUEZPJDB-XZYGTATASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzoyloxy and trimethoxyphenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include benzoyl chloride, trimethoxybenzene, and formamide. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective manner. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions vary depending on the desired outcome, with factors such as temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new aromatic compounds with different functional groups .

Scientific Research Applications

2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C33H29N3O9

Molecular Weight

611.6 g/mol

IUPAC Name

[2-benzoyloxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C33H29N3O9/c1-41-27-17-24(18-28(42-2)30(27)43-3)31(38)34-20-29(37)36-35-19-21-14-15-25(44-32(39)22-10-6-4-7-11-22)26(16-21)45-33(40)23-12-8-5-9-13-23/h4-19H,20H2,1-3H3,(H,34,38)(H,36,37)/b35-19+

InChI Key

RXFDVNHUEZPJDB-XZYGTATASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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